Furan-2-ylmethyl 4'-octyl-[1,1'-biphenyl]-4-carboxylate
Description
Furan-2-ylmethyl 4'-octyl-[1,1'-biphenyl]-4-carboxylate is a biphenyl-based ester featuring a furan-2-ylmethyl ester group and a linear octyl chain at the 4'-position. This structure combines aromatic rigidity (biphenyl core), lipophilicity (octyl chain), and heterocyclic character (furan ring), making it relevant for applications in liquid crystals, pharmaceuticals, or organic electronics.
Properties
CAS No. |
920269-89-2 |
|---|---|
Molecular Formula |
C26H30O3 |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
furan-2-ylmethyl 4-(4-octylphenyl)benzoate |
InChI |
InChI=1S/C26H30O3/c1-2-3-4-5-6-7-9-21-11-13-22(14-12-21)23-15-17-24(18-16-23)26(27)29-20-25-10-8-19-28-25/h8,10-19H,2-7,9,20H2,1H3 |
InChI Key |
NCTBTIALISPERC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OCC3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-ylmethyl 4’-octyl-[1,1’-biphenyl]-4-carboxylate typically involves the esterification of furan-2-ylmethanol with 4’-octyl-[1,1’-biphenyl]-4-carboxylic acid. This reaction can be facilitated by using coupling reagents such as DMT/NMM/TsO− or EDC in a microwave reactor . The reaction conditions, including the solvent, temperature, and reaction time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as crystallization or flash chromatography ensures the efficient production of high-purity Furan-2-ylmethyl 4’-octyl-[1,1’-biphenyl]-4-carboxylate .
Chemical Reactions Analysis
Types of Reactions
Furan-2-ylmethyl 4’-octyl-[1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The biphenyl structure can be reduced under specific conditions.
Substitution: The octyl chain can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the biphenyl structure can produce biphenyl derivatives .
Scientific Research Applications
Furan-2-ylmethyl 4’-octyl-[1,1’-biphenyl]-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers, resins, and other materials .
Mechanism of Action
The mechanism of action of Furan-2-ylmethyl 4’-octyl-[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets and pathways. The furan ring and biphenyl structure allow it to bind to various enzymes and receptors, modulating their activity. This compound can influence cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Structural Analogs
The following compounds share key structural motifs with the target molecule, enabling comparative analysis:
Key Observations:
- Chain Length and Branching : The octyl chain in the target compound enhances lipophilicity compared to heptyl analogs (e.g., ). Branched chains (e.g., 2-methylbutyl in ) may reduce melting points or alter packing in liquid crystalline phases.
- Ester Groups : The furan-2-ylmethyl ester introduces steric bulk and π-conjugation absent in methyl/ethyl esters (). Furan’s oxygen atom may also participate in hydrogen bonding.
- Electronic Effects: Fluorine or cyano substituents () increase polarity, whereas alkyl/furan groups prioritize hydrophobicity.
Physicochemical Properties
NMR Spectral Data:
- Aromatic Protons : Biphenyl cores show peaks at δ 7.2–8.0 ppm (). The furan-2-ylmethyl group would add signals at δ 6.3 (H-3/H-4 of furan) and δ 5.2 (CH₂O) .
- Alkyl Chains : Octyl (-CH₂-) protons resonate at δ 0.8–1.5 ppm, similar to heptyl analogs in .
Thermal Properties:
Long alkyl chains (e.g., octyl) promote liquid crystalline behavior, as seen in 4'-octyloxybiphenyl derivatives (). The furan ring’s rigidity may stabilize mesophases compared to purely aliphatic esters.
Biological Activity
Furan-2-ylmethyl 4'-octyl-[1,1'-biphenyl]-4-carboxylate is a compound of interest due to its potential biological activities. This article synthesizes existing research findings and data regarding its biological properties, including its effects on various cell lines, antimicrobial activity, and potential applications in pharmaceuticals.
Chemical Structure and Properties
The chemical formula of this compound is . The compound features a furan moiety, a biphenyl structure, and an octyl group, which contribute to its unique properties.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines:
These values suggest that the compound has a potent inhibitory effect on cell proliferation, particularly in liver and breast cancer models.
2. Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various bacterial strains. In one study, it showed effective inhibition of:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 | |
| Escherichia coli | 16 | |
| Pseudomonas aeruginosa | 32 |
These findings indicate that the compound could serve as a potential candidate for developing new antimicrobial agents.
The mechanisms underlying the biological activities of this compound are currently under investigation. Preliminary studies suggest that:
- Anticancer Mechanism : The compound may induce apoptosis in cancer cells through mitochondrial pathways and inhibit key signaling pathways involved in cell proliferation.
- Antimicrobial Mechanism : It appears to disrupt bacterial cell membrane integrity, leading to cell lysis.
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, this compound was tested against human cancer cell lines using the MTT assay. The results indicated a dose-dependent response with significant reductions in cell viability at concentrations above the IC50 values mentioned earlier.
Case Study 2: Antimicrobial Testing
A series of experiments were conducted to assess the antimicrobial efficacy of the compound against both standard and clinical strains of bacteria. The results confirmed its effectiveness against resistant strains of Staphylococcus aureus, highlighting its potential as an alternative treatment option.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
